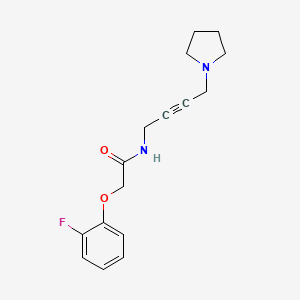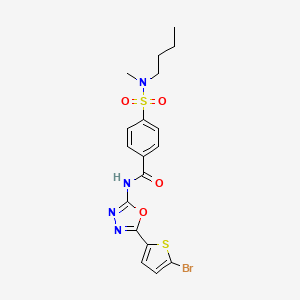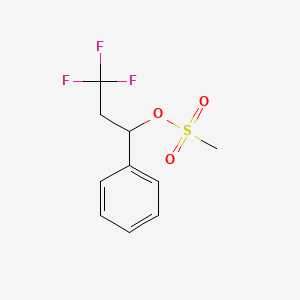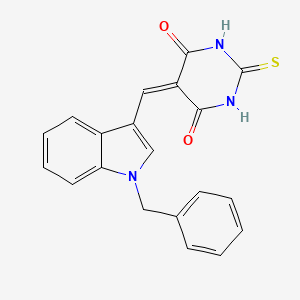
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学研究应用
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have anticancer properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer.
2. Neuroscience Research: This compound has been shown to have neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been shown to have vasodilatory effects. It has been studied as a potential treatment for hypertension and other cardiovascular diseases.
作用机制
More research is needed to fully understand the mechanism of action of this compound.
2. Development of Derivatives: Researchers may explore the development of derivatives of this compound with improved properties or selectivity.
3. Clinical Trials: This compound may be studied in clinical trials as a potential treatment for various diseases, including cancer and neurodegenerative diseases.
4. Combination Therapy: This compound may be studied in combination with other drugs or therapies to enhance its effects or reduce side effects.
In conclusion, 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a valuable tool for scientific research. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in cancer research, neuroscience research, and cardiovascular research. Further research is needed to fully understand the mechanism of action of this compound and explore its potential use in clinical trials and combination therapy.
实验室实验的优点和局限性
2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Wide Range of Effects: This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
2. Selective Inhibition: This compound selectively inhibits certain enzymes and signaling pathways, making it a useful tool for studying specific biological processes.
Some of the limitations of this compound include:
1. Limited Availability: This compound may be difficult to obtain in large quantities, limiting its use in certain experiments.
2. Limited Understanding of
未来方向
There are several future directions for research on 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide. Some of these directions include:
1. Further Study of
合成方法
The synthesis of 2-(2-fluorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves several steps. The first step involves the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of potassium carbonate to form the final product, this compound.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-7-1-2-8-15(14)21-13-16(20)18-9-3-4-10-19-11-5-6-12-19/h1-2,7-8H,5-6,9-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETAZJRKHQJYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)
![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)


![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)
![3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2643308.png)


![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)